molecular formula C7H7Cl2NOS B2542777 2-chloro-N-(2-chloro-4-methylthiophen-3-yl)acetamide CAS No. 2031260-38-3

2-chloro-N-(2-chloro-4-methylthiophen-3-yl)acetamide

Cat. No.: B2542777
CAS No.: 2031260-38-3
M. Wt: 224.1
InChI Key: FGRULWRQUQRRKC-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chloro-4-methylthiophen-3-yl)acetamide is a versatile small molecule scaffold used in various research and industrial applications. This compound, with the molecular formula C7H7Cl2NOS, has a molecular weight of 224.11 g/mol . It is characterized by the presence of a thiophene ring substituted with chlorine and a methyl group, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloro-4-methylthiophen-3-yl)acetamide typically involves the chlorination of 4-methylthiophene followed by acylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the acylation step may involve acetyl chloride or acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chloro-4-methylthiophen-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted thiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(2-chloro-4-methylthiophen-3-yl)acetamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloro-4-methylthiophen-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The pathways involved may include inhibition of signal transduction or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-chloro-4-methylthiophen-3-yl)acetamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2-chloro-N-(2-chloro-4-methylthiophen-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NOS/c1-4-3-12-7(9)6(4)10-5(11)2-8/h3H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRULWRQUQRRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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